Methyl 3-(3,4-dichlorobenzamido)benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-3-2-4-11(7-10)18-14(19)9-5-6-12(16)13(17)8-9/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZQTCLEFHCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-dichlorobenzamido)benzoate typically involves the reaction of 3,4-dichlorobenzoic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-dichlorobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-(3,4-dichlorobenzamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and caffeic acid (), highlight key differences in substituents and functional groups:
- This could influence reactivity in cross-coupling or catalytic reactions. The methyl ester in the target compound increases lipophilicity, whereas the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, improving aqueous solubility .
Functional Groups :
- The amide linkage is common to both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but the latter’s N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization . The target’s dichloro substituents may similarly act as directing groups, though this remains speculative without direct evidence.
- Caffeic acid ’s dihydroxy and carboxylic acid groups make it highly polar, contrasting with the target’s lipophilic profile .
Biological Activity
Methyl 3-(3,4-dichlorobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its structural relationship with other bioactive compounds. This article explores various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives. Its chemical formula is , characterized by a benzoate moiety linked to a dichlorobenzamide. The presence of chlorine atoms in the structure enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies suggest that derivatives of methyl benzoate exhibit significant antimicrobial properties, which may extend to this compound. For instance, research on anthranilic acid derivatives, closely related in structure, has shown promising results against Mycobacterium tuberculosis. These compounds demonstrated an IC50 value around 38 µM against the MabA enzyme, indicating effective inhibition of bacterial growth .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | IC50 (µM) | MIC (µM) |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | TBD | TBD |
| Anthranilic Acid Derivative | M. tuberculosis | 38 ± 6 | 100 |
| Another Related Compound | M. tuberculosis | 45 ± 6 | 300 |
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of a carboxylic acid moiety in related compounds has been shown to be crucial for their activity, suggesting that modifications to this part of the molecule could alter its efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that substituents on the aromatic rings significantly affect both potency and selectivity against target pathogens. For example:
- Chlorine Substituents : Enhance lipophilicity and may increase membrane permeability.
- Amide Linkage : Critical for binding to target enzymes involved in bacterial metabolism.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Chlorine | Increased potency |
| Replacement with Bioisosteres | Maintained or improved activity |
| Alteration of Carboxylic Acid | Decreased activity |
Case Studies
- Antitubercular Activity : In a study evaluating various anthranilic acid derivatives, this compound was hypothesized to show similar antitubercular effects as other tested compounds. The results indicated that modifications to the carboxylic acid moiety were essential for maintaining activity against M. tuberculosis .
- Larvicidal Potential : Related compounds like methyl benzoate have demonstrated larvicidal effects against mosquito larvae, suggesting that this compound could also exhibit insecticidal properties. A study reported that methyl benzoate showed high mortality rates in mosquito larvae at specific concentrations .
Q & A
Basic: How can synthesis routes for Methyl 3-(3,4-dichlorobenzamido)benzoate be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Temperature control : Maintaining 35–40°C during coupling reactions minimizes side products (e.g., unreacted intermediates) .
- Stoichiometric ratios : Using 1.15 equivalents of methyl 3-aminobenzoate relative to triazine intermediates ensures complete amidation .
- Catalyst selection : DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in multi-step syntheses .
- Work-up procedures : Precipitation with non-polar solvents (e.g., LP) improves purity by removing unreacted reagents .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Monoclinic (C2/c) systems with parameters (e.g., a = 25.7464 Å, β = 116.045°) resolve bond angles and packing modes . Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., dichlorobenzamido vs. methyl ester groups).
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 289.71 for CHClNO) .
Basic: Which computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) calculates atomization energies and ionization potentials with <3 kcal/mol error, aiding reactivity predictions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using chloro/fluoro substituent effects on binding affinity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response studies : Test across concentrations (nM–µM) to identify non-linear effects (e.g., cytotoxicity vs. therapeutic thresholds) .
- Comparative assays : Use structurally analogous compounds (e.g., ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]pyrimidine derivatives) to isolate substituent-specific effects .
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous buffers) or cell lines .
Advanced: What strategies assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 147°C for benzyl benzoate analogs) .
- pH stability tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light exposure studies : UV-Vis spectroscopy tracks photodegradation rates for storage protocol optimization .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Substituent variation : Replace 3,4-dichlorobenzamido with 4-fluoro or 3-methyl groups to evaluate potency changes .
- Bioisosteric replacement : Swap ester groups (methyl → ethyl) to modulate lipophilicity and membrane permeability .
- Pharmacophore mapping : Use crystallographic data (e.g., bond lengths in C=O and NH groups) to identify critical interaction sites .
Advanced: What analytical approaches identify degradation pathways in long-term studies?
Methodological Answer:
- LC-MS/MS : Detect hydrolytic products (e.g., 3,4-dichlorobenzoic acid from ester cleavage) .
- Isotopic labeling : Use deuterated analogs (e.g., benzyl benzoate-d12) to trace degradation mechanisms .
- Forced degradation : Apply heat (60°C), humidity (75% RH), and oxidizers (HO) to simulate accelerated aging .
Advanced: How do crystallographic packing interactions influence solubility and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
